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Compound of Interest

Compound Name: 2-Hydroxy-n-methylacetamide

Cat. No.: B1583540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for

2-Hydroxy-n-methylacetamide, a valuable building block in organic synthesis and

pharmaceutical development. This document details the core synthetic methodologies,

presents quantitative data in a structured format, and includes detailed experimental protocols.

Visual diagrams of the synthesis pathway and experimental workflow are provided to enhance

understanding.

Introduction
2-Hydroxy-n-methylacetamide, with the chemical formula C₃H₇NO₂, is a simple, yet versatile,

molecule featuring both a hydroxyl and an amide functional group. This bifunctionality makes it

an attractive starting material or intermediate in the synthesis of more complex molecules,

including active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this

compound is therefore of significant interest to the chemical and pharmaceutical industries.

Core Synthesis Pathway: Aminolysis of Glycolic
Acid Esters
The most direct and industrially viable route to 2-Hydroxy-n-methylacetamide is the

aminolysis of a glycolic acid ester, such as methyl glycolate or ethyl glycolate, with

methylamine. This reaction is a nucleophilic acyl substitution where the nitrogen of
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methylamine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement

of the alkoxy group (e.g., methoxy or ethoxy) and the formation of the more stable amide bond.

The overall reaction can be represented as follows:

R'O-C(=O)CH₂OH + CH₃NH₂ → CH₃NH-C(=O)CH₂OH + R'OH

Where R' can be a methyl or ethyl group.

This process can be carried out thermally, often under pressure to maintain the volatile

methylamine in the reaction mixture, or it can be facilitated by catalysts.

Thermal Aminolysis
In the absence of a catalyst, the reaction typically requires elevated temperatures and

pressures to proceed at a reasonable rate. The use of an excess of methylamine can help to

drive the equilibrium towards the product side.

Catalytic Aminolysis
Various catalysts can be employed to enhance the reaction rate and allow for milder reaction

conditions. These can include both acid and base catalysts. While specific catalysts for this

exact reaction are not extensively documented in publicly available literature, general principles

of amide synthesis suggest that alkali metal alkoxides could be effective.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of 2-
Hydroxy-n-methylacetamide via the aminolysis of glycolic acid esters. The data presented is

a representative compilation based on analogous reactions reported in the literature, as

specific data for this exact compound is not widely published.

Table 1: Reactant and Product Properties
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Compound IUPAC Name CAS Number
Molecular
Formula

Molar Mass (
g/mol )

Starting Material

1
Methyl Glycolate 96-35-5 C₃H₆O₃ 90.08

Starting Material

2
Ethyl Glycolate 623-50-7 C₄H₈O₃ 104.10

Reagent Methylamine 74-89-5 CH₅N 31.06

Product
2-Hydroxy-n-

methylacetamide
5415-94-1 C₃H₇NO₂ 89.09

Byproduct Methanol 67-56-1 CH₄O 32.04

Byproduct Ethanol 64-17-5 C₂H₆O 46.07

Table 2: Typical Reaction Parameters for Aminolysis of Glycolic Acid Esters

Parameter Thermal Aminolysis Catalytic Aminolysis

Temperature 100 - 150 °C 50 - 100 °C

Pressure 5 - 20 bar 1 - 10 bar

Reaction Time 4 - 12 hours 2 - 8 hours

Methylamine to Ester Molar

Ratio
1.5:1 to 3:1 1.1:1 to 2:1

Solvent Methanol, Ethanol, or neat Methanol, Ethanol

Catalyst None
Alkali metal alkoxides (e.g.,

Sodium Methoxide)

Typical Yield 70 - 90% 85 - 98%

Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of 2-
Hydroxy-n-methylacetamide.
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Protocol 1: Thermal Synthesis in an Autoclave
Objective: To synthesize 2-Hydroxy-n-methylacetamide via the thermal reaction of methyl

glycolate and methylamine.

Materials:

Methyl glycolate (90.08 g, 1.0 mol)

Methylamine (46.6 g, 1.5 mol, as a solution in methanol or condensed gas)

Methanol (as solvent, if necessary)

High-pressure autoclave reactor with stirring and temperature control

Procedure:

The high-pressure autoclave is charged with methyl glycolate.

If using a methylamine solution, it is added to the autoclave. If using condensed methylamine

gas, the autoclave is sealed and cooled before the introduction of the liquefied gas.

The autoclave is sealed and the stirrer is started.

The temperature is raised to 120 °C, and the pressure is monitored. The reaction is

maintained at this temperature for 8 hours.

After the reaction period, the autoclave is cooled to room temperature, and any excess

pressure is carefully vented.

The reaction mixture is transferred to a round-bottom flask.

Excess methylamine and the methanol byproduct are removed by distillation at atmospheric

pressure.

The crude 2-Hydroxy-n-methylacetamide is then purified by vacuum distillation. The

fraction boiling at approximately 135-140 °C at 10 mmHg is collected.
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The purified product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm

its identity and purity.

Protocol 2: Catalytic Synthesis
Objective: To synthesize 2-Hydroxy-n-methylacetamide using a catalytic amount of sodium

methoxide.

Materials:

Ethyl glycolate (104.1 g, 1.0 mol)

Methylamine (34.2 g, 1.1 mol, as a 40% solution in water or methanol)

Sodium methoxide (2.7 g, 0.05 mol)

Ethanol (200 mL)

Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

A solution of ethyl glycolate in ethanol is prepared in the round-bottom flask.

Sodium methoxide is added to the solution and stirred until dissolved.

The methylamine solution is added dropwise to the reaction mixture at room temperature

over a period of 30 minutes.

The reaction mixture is then heated to reflux (approximately 78 °C) and maintained at this

temperature for 6 hours.

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

Upon completion, the reaction mixture is cooled to room temperature.

The solvent and ethanol byproduct are removed under reduced pressure using a rotary

evaporator.
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The resulting crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexane) or by vacuum distillation.

The final product's identity and purity are confirmed using standard analytical techniques.

Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow

for the preparation of 2-Hydroxy-n-methylacetamide.
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Caption: Synthesis pathway of 2-Hydroxy-n-methylacetamide.
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Caption: General experimental workflow for synthesis.

Conclusion
The synthesis of 2-Hydroxy-n-methylacetamide is readily achievable through the aminolysis

of glycolic acid esters. This technical guide has outlined the fundamental principles, provided

representative quantitative data, and detailed experimental protocols for both thermal and
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catalytic approaches. The provided information serves as a valuable resource for researchers

and professionals engaged in the synthesis and application of this important chemical

intermediate. Further optimization of reaction conditions and catalyst selection may lead to

even more efficient and environmentally benign synthetic routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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